6-(Trifluoromethoxy)pyridin-2-amine

Vue d'ensemble

Description

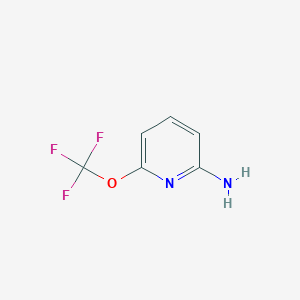

6-(Trifluoromethoxy)pyridin-2-amine is a chemical compound with the molecular formula C6H5F3N2O. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethoxy)pyridin-2-amine typically involves the introduction of the trifluoromethoxy group to a pyridine derivative. One common method is the reaction of 2-aminopyridine with trifluoromethoxy-containing reagents under controlled conditions. For instance, the use of trifluoromethoxylation reagents such as XtalFluor-E in combination with trichloroisocyanuric acid or N-fluorobenzenesulfonimide has been reported .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

6-(Trifluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The trifluoromethoxy group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives .

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound has shown potential in various therapeutic areas due to its unique chemical structure:

- Antimicrobial Activity : Research indicates that derivatives of trifluoromethylpyridines exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Agents : The structural modifications of pyridine derivatives have been linked to enhanced anticancer activity, with ongoing studies focusing on their mechanisms of action against different cancer cell lines .

- Neurological Disorders : Some studies suggest that compounds like 6-(trifluoromethoxy)pyridin-2-amine may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Agrochemical Applications

In the agrochemical sector, trifluoromethylpyridines have been successfully employed as:

- Insecticides : Compounds containing the trifluoromethoxy group have been developed into effective insecticides. For instance, the optimization of these compounds has led to the discovery of new insecticidal agents that outperform traditional chemicals .

- Herbicides : The unique properties of trifluoromethyl groups enhance herbicidal efficacy, allowing for selective targeting of weeds while minimizing damage to crops .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of a series of trifluoromethylpyridine derivatives, including this compound. Results demonstrated that these compounds exhibited potent activity against a range of bacterial strains, suggesting their potential as lead compounds in antibiotic development.

Case Study 2: Insecticidal Activity

Research focused on the insecticidal properties of various trifluoromethylpyridine derivatives revealed that specific modifications led to enhanced efficacy against aphids and other pests. The study highlighted the importance of structural optimization in developing new agrochemicals based on this scaffold .

Mécanisme D'action

The mechanism of action of 6-(Trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-6-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

6-(Trifluoromethoxy)pyridine: Lacks the amine group present in 6-(Trifluoromethoxy)pyridin-2-amine.

Uniqueness

This compound is unique due to the presence of both the trifluoromethoxy group and the amine group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with similar compounds lacking one of these functional groups .

Activité Biologique

6-(Trifluoromethoxy)pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances its lipophilicity and binding affinity to various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group not only increases the compound's binding affinity but also influences its selectivity towards these targets. The amine group facilitates hydrogen bonding and electrostatic interactions, which further modulate biological pathways.

Biological Activities

Research has shown that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating significant antibacterial properties.

- Anticancer Properties : Derivatives of this compound have shown cytotoxic effects against several cancer cell lines, including human hepatocellular carcinoma and non-small cell lung cancer.

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, suggesting potential applications in drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the trifluoromethoxy group in enhancing the biological activity of the compound. For example, compounds lacking this substituent exhibited significantly lower activity levels. Additionally, modifications to the pyridine ring can influence both potency and selectivity against various biological targets .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Significant activity against various bacterial strains |

| Anticancer | Cytotoxic effects on hepatocellular carcinoma cells |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound derivatives against human cancer cell lines. Results indicated that certain derivatives had IC50 values in the low micromolar range, showcasing their potential as anticancer agents.

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of this compound. It was found to be effective against resistant strains of bacteria, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

Research Findings

Recent studies have expanded on the pharmacokinetic properties and metabolic stability of this compound. These findings are crucial for understanding its viability as a therapeutic agent:

- Metabolic Stability : The compound displayed favorable metabolic stability in human liver microsomes, indicating a lower likelihood of rapid degradation in vivo .

- Pharmacokinetics : Preliminary pharmacokinetic assessments suggest good oral bioavailability and tissue distribution, which are essential for therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(Trifluoromethoxy)pyridin-2-amine, and how can reaction yields be optimized?

- Answer : The compound is synthesized via radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in inert solvents like CCl₄, followed by nucleophilic substitution. Optimization involves controlling reaction temperature (e.g., reflux for bromination), slow reagent addition to minimize side reactions, and using anhydrous conditions. Post-reaction purification via column chromatography or recrystallization enhances yield .

Q. How should researchers characterize the purity and structure of this compound?

- Answer : Use ¹H/¹³C/¹⁹F NMR to confirm regiochemistry and substituent positions. LC-MS or HPLC assesses purity, while elemental analysis and high-resolution mass spectrometry (HRMS) validate molecular composition. Cross-reference spectral data with structurally similar pyridine derivatives (e.g., 3,5-difluoro-4-methylpyridin-2-amine) for consistency checks .

Q. What stability considerations are critical for storing this compound?

- Answer : Store under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation. Monitor degradation via TLC or HPLC ; common degradation products include deaminated pyridines or trifluoromethoxy-cleaved derivatives. Use LC-MS to identify degradation pathways .

Q. How can isotopic labeling (e.g., ¹⁸F, ¹³C) be incorporated into this compound for tracer studies?

- Answer : Use ¹⁸F-KF in nucleophilic substitution to replace bromine or chlorine. For ¹³C labeling, employ Buchwald-Hartwig amination with ¹³C-enriched ammonia. Purify via radio-HPLC for radiochemical purity .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data?

- Answer : Verify measurement conditions (heating rate for melting points, solvent purity for solubility). Use differential scanning calorimetry (DSC) for precise melting point analysis. Compare with literature values from peer-reviewed sources (e.g., PubChem) .

Q. Why do some synthetic routes yield unexpected byproducts, and how can selectivity be improved?

- Answer : Competing pathways (e.g., over-bromination) arise from excess NBS or prolonged reaction times. Design of Experiments (DoE) optimizes reagent ratios. In-situ FTIR monitors intermediate formation to terminate reactions at optimal points .

Q. Methodological Best Practices

Q. What safety protocols are essential for handling this compound?

- Answer : Use fume hoods and PPE (nitrile gloves, goggles) due to potential toxicity. Follow GHS hazard statements (H315-H319 for skin/eye irritation). Spill management involves neutralization with activated carbon and disposal via licensed waste handlers .

Q. Which catalysts improve efficiency in cross-coupling reactions involving this compound?

- Answer : Pd(PPh₃)₄ or XPhos Pd G3 enhance Suzuki-Miyaura coupling. For Buchwald-Hartwig amination, RuPhos Pd precatalysts reduce side reactions. Catalyst loading (1-5 mol%) and ligand choice are critical for turnover .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term studies?

Propriétés

IUPAC Name |

6-(trifluoromethoxy)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)12-5-3-1-2-4(10)11-5/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANASNIOXOHMDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601292189 | |

| Record name | 6-(Trifluoromethoxy)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131007-45-8 | |

| Record name | 6-(Trifluoromethoxy)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131007-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethoxy)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethoxy)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.